![molecular formula C7H13NO2 B15051374 (1E)-N-hydroxy-2-[(2S)-pent-4-en-2-yloxy]ethanimine](/img/structure/B15051374.png)
(1E)-N-hydroxy-2-[(2S)-pent-4-en-2-yloxy]ethanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-{2-[(2S)-pent-4-en-2-yloxy]ethylidene}hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group and an ethylidene linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{2-[(2S)-pent-4-en-2-yloxy]ethylidene}hydroxylamine typically involves the reaction of a suitable aldehyde or ketone with hydroxylamine. The reaction conditions often include mild temperatures and the presence of a catalyst to facilitate the formation of the oxime intermediate, which is then converted to the desired hydroxylamine compound through further reaction steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-{2-[(2S)-pent-4-en-2-yloxy]ethylidene}hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include amines, nitroso compounds, and substituted hydroxylamines, depending on the specific reaction and conditions employed .
Wissenschaftliche Forschungsanwendungen
(E)-N-{2-[(2S)-pent-4-en-2-yloxy]ethylidene}hydroxylamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials with specific functional attributes.
Wirkmechanismus
The mechanism of action of (E)-N-{2-[(2S)-pent-4-en-2-yloxy]ethylidene}hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity. The compound can also participate in redox reactions, influencing cellular pathways and biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other hydroxylamines and oximes, such as:
- (E)-N-[1-(pyridin-4-yl)ethylidene]hydroxylamine
- (E)-N-{1-[(2S)-4-benzylmorpholin-2-yl]ethylidene}hydroxylamine
Uniqueness
The presence of the pent-4-en-2-yloxy group provides additional sites for chemical modification, enhancing its versatility in synthetic and research applications .
Eigenschaften
Molekularformel |
C7H13NO2 |
|---|---|
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
(NZ)-N-[2-[(2S)-pent-4-en-2-yl]oxyethylidene]hydroxylamine |
InChI |
InChI=1S/C7H13NO2/c1-3-4-7(2)10-6-5-8-9/h3,5,7,9H,1,4,6H2,2H3/b8-5-/t7-/m0/s1 |
InChI-Schlüssel |
YNSUHBZTLKBODB-BJMRUTCWSA-N |
Isomerische SMILES |
C[C@@H](CC=C)OC/C=N\O |
Kanonische SMILES |
CC(CC=C)OCC=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


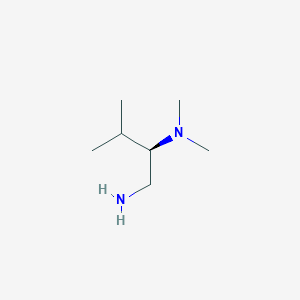
![[5-Chloro-2-[(2-nitrophenyl)thio]phenyl]hydrazine](/img/structure/B15051311.png)

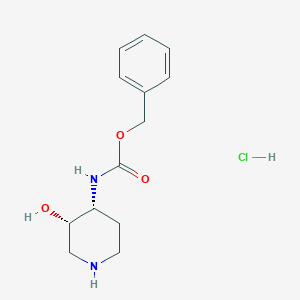
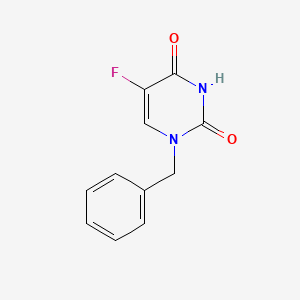
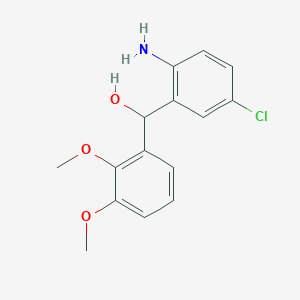
![ethyl (1R,2R)-2-{[(trimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate](/img/structure/B15051349.png)
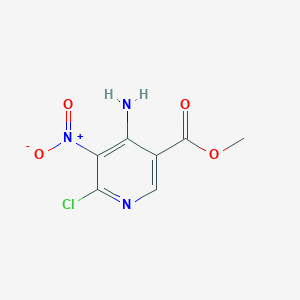
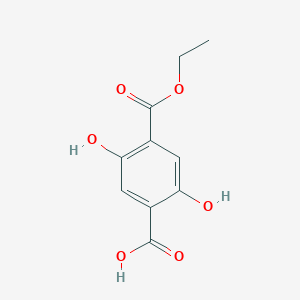
![2-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine](/img/structure/B15051367.png)

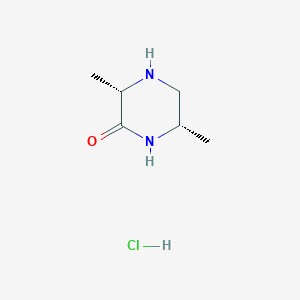
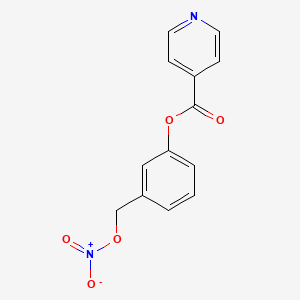
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B15051399.png)
